molecular formula C22H27NO B10935896 (2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B10935896
M. Wt: 321.5 g/mol
InChI Key: YJQLUVQEOMSPLW-NTCAYCPXSA-N
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Description

The compound (2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic molecule characterized by its unique structure, which includes a prop-2-enamide backbone substituted with 2,6-diethylphenyl and 4-(propan-2-yl)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2,6-diethylphenylamine with acryloyl chloride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Substitution Reaction: The next step involves the substitution of the hydrogen atom on the amide nitrogen with the 4-(propan-2-yl)phenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative of the 4-(propan-2-yl)phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide backbone, converting it to a single bond and forming the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science research.

Mechanism of Action

The mechanism of action of (2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide bond can form hydrogen bonds with active site residues, facilitating its binding and subsequent biological activity. Additionally, the phenyl rings may engage in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-3-phenylprop-2-enamide: Lacks the 4-(propan-2-yl) substitution on the phenyl ring.

    N-(2,6-diethylphenyl)-3-[4-(methyl)phenyl]prop-2-enamide: Contains a methyl group instead of a propan-2-yl group on the phenyl ring.

    N-(2,6-diethylphenyl)-3-[4-(tert-butyl)phenyl]prop-2-enamide: Contains a tert-butyl group instead of a propan-2-yl group on the phenyl ring.

Uniqueness

The uniqueness of (2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(propan-2-yl) group on the phenyl ring enhances its hydrophobicity and may influence its binding affinity to target proteins, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

(E)-N-(2,6-diethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C22H27NO/c1-5-18-8-7-9-19(6-2)22(18)23-21(24)15-12-17-10-13-20(14-11-17)16(3)4/h7-16H,5-6H2,1-4H3,(H,23,24)/b15-12+

InChI Key

YJQLUVQEOMSPLW-NTCAYCPXSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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